Sepantronium

Description

This compound is a compound that suppresses survivin expression in a dose and time-dependent manner, and causes broad-range apoptosis.

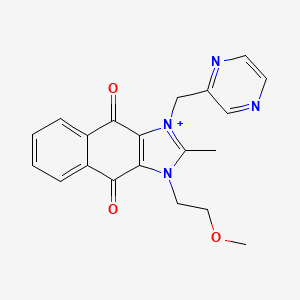

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyethyl)-2-methyl-3-(pyrazin-2-ylmethyl)benzo[f]benzimidazol-3-ium-4,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N4O3/c1-13-23(9-10-27-2)17-18(24(13)12-14-11-21-7-8-22-14)20(26)16-6-4-3-5-15(16)19(17)25/h3-8,11H,9-10,12H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSOOHRUMBRSHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=C(N1CCOC)C(=O)C3=CC=CC=C3C2=O)CC4=NC=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N4O3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70226316 | |

| Record name | Sepantronium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

753440-91-4 | |

| Record name | 4,9-Dihydro-3-(2-methoxyethyl)-2-methyl-4,9-dioxo-1-(2-pyrazinylmethyl)-1H-naphth[2,3-d]imidazolium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=753440-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sepantronium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0753440914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sepantronium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17062 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sepantronium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEPANTRONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ77T1VFBM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Sepantronium Bromide (YM155) in Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sepantronium bromide, also known as YM155, is a small imidazolium-based compound initially identified as a potent and selective suppressor of survivin, a member of the inhibitor of apoptosis (IAP) protein family.[1][2] Survivin is highly expressed in a wide variety of human cancers and is associated with aggressive disease, treatment resistance, and poor prognosis, making it an attractive therapeutic target.[1][3] While originally characterized for its ability to downregulate survivin transcriptionally, extensive research has revealed a more complex and multifaceted mechanism of action. Emerging evidence indicates that the primary mode of action for this compound bromide involves the generation of reactive oxygen species (ROS), which subsequently triggers DNA damage and suppresses survivin expression.[4][5] Furthermore, YM155 exerts significant anti-tumor effects through survivin-independent pathways, including the downregulation of the anti-apoptotic protein Mcl-1 and the suppression of the mTORC1 signaling pathway via AMPK activation.[6][7] These convergent mechanisms lead to the induction of apoptosis, cell cycle arrest, and autophagy, highlighting its potential as a potent anti-cancer agent, both as a monotherapy and in combination with other cytotoxic drugs.[8][9] This guide provides an in-depth analysis of the molecular mechanisms, key signaling pathways, and cellular consequences of this compound bromide treatment in cancer cells.

Core Mechanisms of Action

The anti-neoplastic activity of this compound bromide is not attributable to a single target but rather a confluence of interconnected molecular events. While survivin suppression remains a key outcome, it is often a secondary effect of broader cellular stress responses initiated by the drug.

Generation of Reactive Oxygen Species (ROS)

Recent studies have repositioned the generation of ROS as a primary mechanism of YM155. The compound induces significant oxidative stress by generating ROS in the mitochondria.[4] This surge in ROS is a critical upstream event that leads to two major secondary effects contributing to cytotoxicity: DNA damage and the suppression of survivin.[4][5] The development of resistance to YM155 has been linked to the cell's ability to adapt to and neutralize this oxidative stress, for instance, by increasing levels of the antioxidant glutathione.[10]

Transcriptional Suppression of Survivin (BIRC5)

YM155 was first identified through high-throughput screening for its ability to inhibit the activity of the survivin gene promoter.[1] The canonical mechanism involves the disruption of a key transcriptional complex. Treatment with this compound bromide causes the dissociation of the paraspeckle regulatory protein p54nrb (NONO) from the interleukin enhancer-binding factor 3 (ILF3).[1] This dissociation alters their subcellular localization and ultimately results in the potent downregulation of survivin at both the mRNA and protein levels.[1][11] However, a newer proposed mechanism suggests that ROS generation can also lead to survivin suppression through a distinct ROS/AKT/FoxO signaling axis.[4]

Induction of DNA Damage and Inhibition of Repair

This compound bromide is a potent inducer of DNA damage, which may explain its cytotoxic effects at concentrations lower than those required for survivin suppression.[5] This genotoxicity is considered a secondary effect of drug-induced ROS.[4] The compound has been shown to activate DNA damage response pathways involving ATR, ATM, Chk1, and Chk2.[5] Furthermore, YM155 can impair DNA double-strand break repair. It achieves this by inhibiting the autophosphorylation of DNA-PKcs, a key component of the non-homologous end joining (NHEJ) repair pathway, through its interaction with survivin and Ku70.[12]

Survivin-Independent Downregulation of Mcl-1

A critical mechanism for YM155's efficacy, particularly in overcoming resistance to other agents, is its ability to downregulate the anti-apoptotic Bcl-2 family member, Myeloid cell leukemia 1 (Mcl-1).[6] This effect occurs in a broad spectrum of cancer cells and is independent of survivin modulation.[6] The downregulation of Mcl-1 can occur at the transcriptional level.[6] In some cancer types, such as primary effusion lymphoma, YM155 induces ERK1/2-mediated phosphorylation of Mcl-1, leading to its proteasome-dependent degradation.[13] This reduction in Mcl-1 is crucial for sensitizing cancer cells to apoptosis induced by other agents like BH3 mimetics (e.g., ABT-263, ABT-737) and TRAIL.[6][14][15]

Suppression of mTORC1 via AMPK Activation

YM155 can function as a potent activator of AMP-activated protein kinase (AMPKα).[7] Activated AMPKα phosphorylates Raptor, a key component of the mTORC1 complex, leading to the robust suppression of mTORC1 activity. This blockade results in a marked attenuation of global cap-dependent protein synthesis.[7] The translation of mRNAs for key survival and proliferation proteins, including Survivin, Cyclin D1, and Mcl-1, is particularly sensitive to this inhibition, providing an additional, upstream mechanism for their downregulation.[7]

References

- 1. A phase I/II study of this compound bromide (YM155, survivin suppressor) with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Emerging Effects of this compound Bromide (YM155) on MOLT-4 Cell Line Apoptosis Induction and Expression of Critical Genes Involved in Apoptotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Sepatronium Bromide (YM-155) on DNA Double-Strand Breaks Repair in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mcl-1 downregulation by YM155 contributes to its synergistic anti-tumor activities with ABT-263 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synergistic antitumor activities of this compound bromide (YM155), a survivin suppressant, in combination with microtubule-targeting agents in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic potential of this compound bromide YM155 in gemcitabine-resistant human urothelial carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adaptation to chronic exposure to this compound bromide (YM155), a prototypical survivin suppressant is due to persistent DNA damage-response in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The mechanism of radiosensitization by YM155, a novel small molecule inhibitor of survivin expression, is associated with DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. YM155 induces apoptosis through proteasome-dependent degradation of MCL-1 in primary effusion lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. YM155 enhances ABT-737-mediated apoptosis through Mcl-1 downregulation in Mcl-1-overexpressed cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Survivin inhibitor YM-155 sensitizes tumor necrosis factor- related apoptosis-inducing ligand-resistant glioma cells to apoptosis through Mcl-1 downregulation and by engaging the mitochondrial death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

YM155: A Technical Guide to its Discovery as a Survivin Suppressant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Survivin, encoded by the BIRC5 gene, is a member of the inhibitor of apoptosis (IAP) protein family and a key regulator of cell division and survival.[1][2] Its expression is often highly upregulated in various cancers while being largely absent in most normal adult tissues, making it an attractive target for anticancer therapy.[1][3] Elevated BIRC5 expression is significantly associated with reduced overall and event-free survival in several cancers, including neuroblastoma.[1] YM155 (sepantronium bromide) was discovered as the first-in-class small-molecule suppressant of survivin.[4][5] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical evaluation of YM155, with a focus on its role as a survivin suppressant.

Discovery of YM155

YM155, with the chemical formula C₂₀H₁₉BrN₄O₃, is an imidazolium-based small molecule synthesized by Astellas Pharma, Inc.[1][6] It was identified through a high-throughput screening campaign utilizing a luciferase reporter assay linked to the survivin gene promoter.[6][7][8] This assay was designed to identify compounds that could specifically inhibit the transcriptional activity of the survivin gene.[7][9]

Mechanism of Action

While initially identified as a transcriptional suppressant of survivin, the mechanism of action of YM155 is now understood to be more complex.[10][11]

Transcriptional Suppression of Survivin

YM155 was shown to inhibit the promoter activity of the survivin gene, leading to decreased survivin mRNA and protein levels.[1][8][9] This effect is, at least in part, mediated by the disruption of the interaction between the Sp1 transcription factor and the survivin core promoter.[9][12] Studies have demonstrated that YM155 can suppress survivin expression at nanomolar concentrations in various cancer cell lines.[6][8]

Induction of DNA Damage and ROS Generation

More recent evidence has revealed that YM155's anticancer effects are also mediated through the induction of DNA damage and the generation of reactive oxygen species (ROS).[4][13][14] Some studies suggest that ROS generation is the primary mode of action, and that survivin suppression is a secondary effect.[4][13] The proposed mechanism involves YM155-induced mitochondrial ROS production, which in turn leads to DNA damage, cell cycle arrest, and apoptosis.[13][15][16] YM155 has also been reported to inhibit topoisomerase IIα, contributing to its DNA-damaging effects.[14][17]

The diagram below illustrates the multifaceted mechanism of action of YM155.

Caption: Proposed signaling pathway of YM155.

Preclinical Efficacy

YM155 has demonstrated potent antitumor activity in a wide range of preclinical models, both in vitro and in vivo.

In Vitro Activity

YM155 exhibits cytotoxic activity against numerous human cancer cell lines, with IC50 values often in the nanomolar range.[1][18]

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| PC-3 | Hormone-Refractory Prostate | ~10 | [6] |

| PPC-1 | Hormone-Refractory Prostate | ~10 | [6] |

| Multiple NB lines | Neuroblastoma | 8 - 212 | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.5 (near-IC50) | [13] |

| BT-20 | Triple-Negative Breast Cancer | 2 (near-IC50) | [13] |

| MDA-MB-453 | Triple-Negative Breast Cancer | 2-2.5 (near-IC50) | [13] |

| KMS12 | Multiple Myeloma | <10 | [19] |

| Various | 119 human cancer cell lines | 15 (mean GI50) | [18] |

In Vivo Activity

In vivo studies using xenograft models have shown that YM155 can induce tumor regression and inhibit tumor growth.[6][18] Continuous infusion has been identified as an effective administration route.[2][6]

| Cancer Type | Animal Model | Dosage and Administration | Outcome | Reference(s) |

| Hormone-Refractory Prostate | Mouse (PC-3) | 3-10 mg/kg, 3-day continuous infusion | Massive tumor regression | [6] |

| Hormone-Refractory Prostate | Mouse (PC-3 orthotopic) | 1 and 5 mg/kg | 47% and 80% inhibition of tumor growth, respectively | [8] |

| Neuroblastoma | Mouse (LAN-5) | 5 mg/kg | 3-fold reduction in tumor burden | [1] |

| Triple-Negative Breast Cancer | Mouse (MDA-MB-231) | Continuous infusion | Complete regression of established tumors, reduced metastases | [2] |

| Various (NSCLC, Melanoma, etc.) | Mouse | 1-10 mg/kg, 3- or 7-day continuous infusion | Significant antitumor activity | [18] |

Clinical Development

YM155 has undergone Phase I and II clinical trials for various solid tumors and lymphomas.[7][20][21] These trials have established a manageable safety profile, with reversible elevation in serum creatinine (B1669602) being a dose-limiting toxicity.[20][21] The maximum tolerated dose (MTD) was determined to be 4.8 mg/m²/day administered as a 168-hour continuous intravenous infusion every 3 weeks.[7][21] While modest clinical activity was observed, including some complete and partial responses in non-Hodgkin's lymphoma and prostate cancer, the overall efficacy in larger trials was limited.[1][20] The lack of a clear correlation between survivin expression and patient response in some trials has prompted further investigation into its complex mechanism of action.[14][16]

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of YM155.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

YM155

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[22]

-

Treat the cells with various concentrations of YM155 (e.g., 0.1 nM to 10 µM) for 48-72 hours. Include a vehicle control (DMSO).[22][23]

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[22][23]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[22]

-

Measure the absorbance at 560 or 570 nm using a microplate reader.[1][22]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[22]

Protocol 2: Western Blotting for Survivin Expression

This protocol is used to detect and quantify the levels of survivin protein.

Materials:

-

Cancer cell lines

-

YM155

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against survivin

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cells with YM155 for the desired time and concentration.

-

Wash cells with cold PBS and lyse them.[10]

-

Determine the protein concentration of the lysates.[10]

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[22]

-

Incubate the membrane with the primary anti-survivin antibody overnight at 4°C.[10][22]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

-

Detect the protein bands using a chemiluminescent substrate.[10]

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.[10]

-

Quantify band intensities to determine the relative expression of survivin.[22]

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Survivin (BIRC5) mRNA Expression

This protocol measures the relative abundance of survivin mRNA.

Materials:

-

Cancer cell lines

-

YM155

-

RNA extraction kit

-

cDNA synthesis kit

-

qRT-PCR master mix with SYBR Green

-

Primers for BIRC5 and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

Treat cells with YM155 for the desired time and concentration.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA.

-

Perform qRT-PCR using primers for BIRC5 and the housekeeping gene.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of BIRC5 mRNA, normalized to the housekeeping gene.[22]

Protocol 4: In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for assessing the in vivo efficacy of YM155.

Materials:

-

Human cancer cell line

-

Immunocompromised mice (e.g., nude or SCID mice)

-

YM155

-

Vehicle control (e.g., saline)

-

Micro-osmotic pumps

-

Calipers

Procedure:

-

Inject cancer cells subcutaneously into the flank of the mice.[24]

-

Monitor tumor growth regularly using calipers.[24]

-

When tumors reach a specified volume, randomize the mice into treatment and control groups.

-

Implant micro-osmotic pumps filled with YM155 solution or vehicle subcutaneously. A common administration route is continuous intravenous infusion (e.g., 5 mg/kg/day for 7 days).[22][24]

-

Monitor tumor volume and body weight regularly throughout the study.[6]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for survivin).[24]

The diagram below provides a general workflow for the in vitro evaluation of YM155.

Caption: In vitro evaluation workflow for YM155.

Conclusion

YM155 was discovered as a potent small-molecule suppressant of survivin through a targeted screening approach. While its initial characterization focused on the transcriptional inhibition of the BIRC5 gene, subsequent research has unveiled a more intricate mechanism of action involving the induction of ROS and DNA damage. Despite promising preclinical activity across a wide range of cancer models, its clinical efficacy has been modest. The evolving understanding of YM155's multifaceted mechanism provides a rationale for re-evaluating its therapeutic potential, possibly in combination with other agents or in specific patient populations characterized by biomarkers beyond survivin expression. The detailed protocols and data presented in this guide serve as a valuable resource for researchers continuing to explore the therapeutic utility of YM155 and the targeting of survivin pathways in cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. YM155, a selective survivin suppressant, inhibits tumor spread and prolongs survival in a spontaneous metastatic model of human triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Survivin Inhibitor YM155 Induces Mitochondrial Dysfunction, Autophagy, DNA Damage, and Apoptosis in Bcl-xL Silenced Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Survivin with YM155 Induces Durable Tumor Response in Anaplastic Thyroid Cancer [pubmed.ncbi.nlm.nih.gov]

- 6. YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase I and Pharmacokinetic Study of YM155, a Small-Molecule Inhibitor of Survivin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Suppression of survivin promoter activity by YM155 involves disruption of Sp1-DNA interaction in the survivin core promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. YM155-Adapted Cancer Cell Lines Reveal Drug-Induced Heterogeneity and Enable the Identification of Biomarker Candidates for the Acquired Resistance Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suppression of survivin promoter activity by YM155 involves disruption of Sp1-DNA interaction in the survivin core promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. YM155 and BIRC5 downregulation induce genomic instability via autophagy-mediated ROS production and inhibition in DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. YM155 induces DNA damage and cell death in anaplastic thyroid cancer cells by inhibiting DNA topoisomerase IIα at the ATP binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Broad spectrum and potent antitumor activities of YM155, a novel small-molecule survivin suppressant, in a wide variety of human cancer cell lines and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ascopubs.org [ascopubs.org]

- 21. Phase I and pharmacokinetic study of YM155, a small-molecule inhibitor of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

The Core Mechanism of Sepantronium (YM155): A Technical Guide to Reactive Oxygen Species Generation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepantronium bromide (YM155) is a potent small-molecule compound initially identified as a transcriptional suppressant of survivin, a key member of the inhibitor of apoptosis protein (IAP) family.[1][2] Survivin is overexpressed in numerous cancers and is linked to therapeutic resistance and poor clinical outcomes, making it a compelling therapeutic target.[1][3] While initially developed as a survivin inhibitor, extensive research has revealed a more complex and fundamental mechanism of action.[4][5] It is now understood that the primary mode of action for this compound is the generation of reactive oxygen species (ROS), which subsequently triggers a cascade of downstream events, including DNA damage and the suppression of survivin.[4][5][6] This guide provides an in-depth analysis of the molecular mechanisms by which this compound induces ROS, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism: ROS as the Primary Driver

Contrary to its initial classification, this compound's cytotoxic effects are not solely dependent on survivin inhibition. The generation of ROS is the primary and upstream event.[4][5] Both the suppression of survivin and the induction of DNA damage are secondary effects stemming from this initial oxidative stress.[4][5] This understanding is critical for elucidating its therapeutic potential and overcoming resistance.

This compound induces ROS through at least two distinct pathways:

-

Mitochondrial ROS Production: A significant portion of this compound-induced ROS originates from the mitochondria.[4][5] The compound localizes to the mitochondria, causing dysfunction that includes the disruption of the mitochondrial membrane potential and increased mitochondrial permeability.[4][7] This leads to the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO.[7][8]

-

Redox Cycling: this compound's chemical structure, which includes a quinone group, allows it to undergo redox cycling, a process that can directly generate ROS.[9][10]

This ROS-centric mechanism explains why this compound's efficacy is not always correlated with baseline survivin levels in tumors and provides a rationale for its late-stage clinical trial failures when combined with drugs like docetaxel, whose efficacy might be compromised by ROS.[4][5]

Signaling Pathways Modulated by this compound-Induced ROS

The increase in intracellular ROS triggers multiple downstream signaling cascades that contribute to this compound's anti-cancer activity.

ROS/AKT/FoxO/Survivin Axis

A key discovery is the link between ROS and the transcriptional control of survivin.[4][5] this compound-induced ROS inhibits the activity of the AKT kinase.[4] AKT normally phosphorylates and inactivates Forkhead box O (FoxO) transcription factors, keeping them in the cytoplasm.[4][11] By inhibiting AKT, this compound allows FoxO proteins (specifically FoxO1) to remain active, translocate to the nucleus, and act as transcriptional repressors of the BIRC5 gene, which encodes survivin.[4][5] This establishes a clear mechanistic link from ROS generation to survivin suppression.

This compound-Induced ROS Signaling Pathway.

DNA Damage and Apoptosis Induction

This compound is a potent inducer of DNA damage, particularly double-strand breaks, as evidenced by the phosphorylation of histone H2AX (γ-H2AX).[1][9] This genotoxic effect is a direct consequence of the elevated oxidative stress.[6][9][12] The resulting DNA damage can trigger cell cycle arrest, typically in the S and G2/M phases, and ultimately leads to programmed cell death (apoptosis).[9] The apoptotic response is further amplified by the ROS-mediated downregulation of anti-apoptotic proteins like survivin and Bcl-2 and the upregulation of pro-apoptotic proteins such as caspases.[1][3]

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound across various studies.

| Cell Line | Assay Type | Endpoint | Value | Reference |

| HeLa-SURP-luc | Promoter Activity | IC50 | 0.54 nM | [13] |

| Anaplastic Thyroid Cancer (ATC) Cells | ROS Assay | ROS Level | Increased after 1h (100 nM) | [9] |

| MCF-7 (Breast Cancer) | ROS Assay | ROS Level | Increased within 3h | [12] |

| LNZ308 (Glioma) | Mitochondrial Potential | ΔΨm | Significant loss | [8] |

| U87 (Glioma) | Mitochondrial Potential | ΔΨm | Significant loss | [8] |

Table 1: Potency and ROS Induction by this compound.

| Cell Line | Treatment | Effect | Magnitude of Change | Reference |

| MOLT-4 (T-ALL) | YM155 | Survivin mRNA | Decreased | [2][3] |

| MOLT-4 (T-ALL) | YM155 | Bcl-2 mRNA | Decreased | [2][3] |

| MOLT-4 (T-ALL) | YM155 | p53 mRNA | Increased | [2][3] |

| MOLT-4 (T-ALL) | YM155 | Caspase 3 mRNA | Increased | [2][3] |

| ATC Cells | YM155 (100 nM, 1h) | ROS Levels | Elevated in all four cell lines | [9] |

| ACT1 & THJ16T (ATC) | YM155 (100 nM, 1h) | GSH/GSSG Ratio | Decreased | [9] |

Table 2: Modulation of Apoptosis-Related Genes and Redox State by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects.

Measurement of Intracellular ROS using H2DCFDA or CellROX

This protocol measures global intracellular ROS levels.

-

Principle: Cell-permeable dyes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) or CellROX™ Deep Red Reagent are non-fluorescent until oxidized by ROS within the cell, at which point they emit a fluorescent signal.

-

Materials:

-

Adherent or suspension cancer cells

-

96-well black, clear-bottom microplates

-

H2DCFDA or CellROX™ reagent

-

Phosphate-buffered saline (PBS)

-

Complete culture medium

-

Fluorescence microplate reader, flow cytometer, or fluorescence microscope

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight (for adherent cells).

-

Drug Treatment: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 1-24 hours). Include an untreated control.

-

Dye Loading: Remove the treatment medium and wash cells with warm PBS. Add medium containing 10 µM H2DCFDA or 5 µM CellROX™ and incubate for 30-60 minutes at 37°C, protected from light.[9][14]

-

Washing: Remove the dye solution and wash the cells again with PBS.

-

Measurement: Add PBS or medium to the wells and measure the fluorescence intensity. For H2DCFDA, use an excitation/emission of ~495/529 nm.[9] For CellROX™ Deep Red, use ~644/665 nm. Data can be reported as the fold change in fluorescence relative to the untreated control.

-

Measurement of Mitochondrial ROS

This protocol specifically measures superoxide (B77818) levels within the mitochondria.

-

Principle: MitoSOX™ Red is a cell-permeable dye that selectively targets mitochondria. It is oxidized by superoxide, but not other ROS, to produce red fluorescence. Co-staining with a mitochondrial marker like MitoTracker™ Green can confirm the localization.[4]

-

Materials:

-

MitoSOX™ Red reagent

-

MitoTracker™ Green FM (optional)

-

Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer

-

-

Procedure:

-

Cell Preparation: Seed and treat cells with this compound as described above.

-

Dye Loading: Wash cells with warm buffer (e.g., HBSS). Incubate cells in buffer containing 5 µM MitoSOX™ Red for 10-30 minutes at 37°C, protected from light.[14][15] If co-staining, MitoTracker™ can be added concurrently.

-

Washing: Gently wash the cells three times with warm buffer.

-

Visualization: Immediately analyze the cells by fluorescence microscopy. The co-localization of red (MitoSOX™) and green (MitoTracker™) signals will appear as orange/yellow, confirming mitochondrial ROS production.[4]

-

DNA Damage Assay (γ-H2AX Immunofluorescence)

This protocol detects DNA double-strand breaks.

-

Principle: Following a DNA double-strand break, Histone H2AX is rapidly phosphorylated at serine 139, creating γ-H2AX. This modified histone can be detected using a specific primary antibody followed by a fluorescently labeled secondary antibody.

-

Materials:

-

Cells grown on coverslips

-

4% Paraformaldehyde (PFA) for fixation

-

0.25% Triton™ X-100 in PBS for permeabilization

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against γ-H2AX

-

Fluorescently-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

-

Procedure:

-

Cell Culture and Treatment: Grow and treat cells with this compound on coverslips.

-

Fix and Permeabilize: Wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with Triton™ X-100 for 10 minutes.

-

Blocking: Wash and incubate cells in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody overnight at 4°C. The next day, wash and incubate with the appropriate fluorescent secondary antibody for 1-2 hours at room temperature in the dark.

-

Staining and Mounting: Wash the cells, counterstain nuclei with DAPI, and mount the coverslips onto microscope slides.

-

Analysis: Visualize the cells using a fluorescence microscope. The presence of distinct fluorescent foci within the nucleus indicates DNA double-strand breaks.

-

General experimental workflow for studying this compound.

Conclusion

The primary mechanism of action for this compound (YM155) is the induction of oxidative stress through the generation of reactive oxygen species, predominantly in the mitochondria.[4][5] This fundamental action triggers downstream consequences, including extensive DNA damage and the transcriptional suppression of survivin via the ROS/AKT/FoxO pathway.[4] This refined understanding moves beyond the initial classification of this compound as a simple "survivin suppressant" and provides a more accurate framework for its preclinical and clinical evaluation. For drug development professionals, this knowledge is paramount for designing rational combination therapies. For instance, combining this compound with agents that inhibit cellular antioxidant defenses (like glutathione) or block DNA damage response pathways could potentiate its efficacy and overcome adaptive resistance.[6][16] Future research should continue to explore the intricate redox-dependent signaling networks activated by this compound to fully harness its therapeutic potential in oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. Emerging Effects of this compound Bromide (YM155) on MOLT-4 Cell Line Apoptosis Induction and Expression of Critical Genes Involved in Apoptotic Pathways [apb.tbzmed.ac.ir]

- 3. Emerging Effects of this compound Bromide (YM155) on MOLT-4 Cell Line Apoptosis Induction and Expression of Critical Genes Involved in Apoptotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adaptation to chronic exposure to this compound bromide (YM155), a prototypical survivin suppressant is due to persistent DNA damage-response in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ym155 localizes to the mitochondria leading to mitochondria dysfunction and activation of AMPK that inhibits BMP signaling in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Survivin Inhibitor YM155 Induces Mitochondrial Dysfunction, Autophagy, DNA Damage, and Apoptosis in Bcl-xL Silenced Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ym155 Induces Oxidative Stress-Mediated DNA Damage and Cell Cycle Arrest, and Causes Programmed Cell Death in Anaplastic Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of Sepatronium Bromide (YM-155) on DNA Double-Strand Breaks Repair in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Adaptation to chronic exposure to this compound bromide (YM155), a prototypical survivin suppressant is due to persistent DNA damage-response in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. benchchem.com [benchchem.com]

- 15. sm.unife.it [sm.unife.it]

- 16. researchgate.net [researchgate.net]

Sepantronium Bromide: A Preclinical Research Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sepantronium bromide, also known as YM155, is a small imidazolium-based compound that has emerged as a subject of extensive preclinical investigation for its potent anticancer activities. Initially identified as a transcriptional suppressant of the anti-apoptotic protein survivin, its mechanism of action is now understood to be more complex, involving the induction of DNA damage and oxidative stress. This guide provides a comprehensive overview of the preclinical research on this compound bromide, detailing its mechanism of action, summarizing key in vitro and in vivo efficacy data, and outlining the experimental protocols utilized in its evaluation.

Mechanism of Action

This compound bromide was first discovered through high-throughput screening as an inhibitor of the survivin gene promoter.[1] Survivin, a member of the inhibitor of apoptosis (IAP) protein family, is overexpressed in a wide variety of human cancers and is associated with therapeutic resistance and poor patient prognosis.[1][2][3] The initial proposed mechanism centered on the transcriptional suppression of survivin, leading to decreased mRNA and protein levels, which in turn promotes cancer cell apoptosis.[1]

Subsequent research has revealed a more multifaceted mechanism. This compound bromide has been shown to induce the generation of reactive oxygen species (ROS) in mitochondria.[1][4] This increase in ROS is considered a primary mode of action, contributing to the drug's cytotoxic effects and secondarily leading to the suppression of survivin.[4] Furthermore, some studies suggest that this compound bromide also acts as a DNA damaging agent, contributing to its anticancer activity.[1][4] Recent findings have also indicated that it can inhibit the deubiquitinase activity of ubiquitin-specific proteases (USPs), leading to the degradation of the oncoprotein Myc.[5]

dot

Caption: Proposed mechanisms of action for this compound Bromide (YM155).

In Vitro Efficacy

A broad range of in vitro studies have demonstrated the potent cytotoxic and pro-apoptotic activity of this compound bromide in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HeLa-SURP-luc | Cervical Cancer | 0.54 | [6] |

| PC-3 | Prostate Cancer | Not specified, but potent | [6] |

| PPC-1 | Prostate Cancer | Not specified, but potent | [6] |

| SH-SY5Y | Neuroblastoma | 8-212 (range across 6 NB lines) | [7] |

| IMR-32 | Neuroblastoma | 8-212 (range across 6 NB lines) | [7] |

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have been crucial in demonstrating the anti-tumor efficacy of this compound bromide.

| Cancer Type | Animal Model | Dosing Regimen | Efficacy | Reference |

| Prostate Cancer (PC-3) | Nude Mice (s.c. xenograft) | 3 and 10 mg/kg (continuous infusion) | Complete tumor growth inhibition | [6] |

| Prostate Cancer (PC-3) | Nude Mice (orthotopic xenograft) | 5 mg/kg | 80% Tumor Growth Inhibition (TGI) | [6] |

| Non-Small Cell Lung Cancer (H460 or Calu6) | Nude Mice (xenograft) | Combination with γ-radiation | Significant antitumor activity | [6] |

| Triple Negative Breast Cancer (MDA-MB-231-Luc-D3H2-LN) | Mice (orthotopic model) | Continuous infusion | Complete regression of s.c. tumors, reduced metastases, prolonged survival | [8] |

| Neuroblastoma | Xenograft Mouse Model | Not specified | 3-fold inhibition of tumor burden vs. controls | [7] |

| B-Cell Non-Hodgkin's Lymphoma | Xenograft Model | Combination with rituximab | Significant tumor growth inhibition and regression | [9] |

Experimental Protocols

In Vitro Cell Viability Assessment (Sulforhodamine B Assay)

This protocol outlines a common method for assessing the cytotoxic effects of this compound bromide on cancer cell lines.[1][6]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-40,000 cells per well.

-

Drug Treatment: this compound bromide, typically dissolved in DMSO, is added to the cells at various concentrations. Cells are then incubated for 48 hours.

-

Cell Fixation: The cells are fixed with trichloroacetic acid.

-

Staining: The fixed cells are stained with Sulforhodamine B dye.

-

Wash and Solubilization: The plates are washed to remove unbound dye, and the bound dye is solubilized with a Tris-base solution.

-

Absorbance Reading: The absorbance is read on a plate reader to determine cell viability.

dot

Caption: A generalized workflow for the in vitro evaluation of this compound Bromide.

In Vivo Xenograft Model Efficacy Study

This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of this compound bromide in an animal model.[1][6]

-

Cell Implantation: Human cancer cells (e.g., PC-3, H460) are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., nude mice).[1]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.[1]

-

Drug Administration: this compound bromide is administered to the mice, typically via continuous intravenous infusion. Dosing and schedule vary depending on the study.[1]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.

-

Pharmacodynamic Analysis: Tumor tissues can be collected for analysis of biomarkers such as survivin expression.[1]

Conclusion

The early preclinical studies of this compound bromide have established its potential as an anticancer agent with a multifaceted mechanism of action.[1] While initially characterized as a survivin suppressant, subsequent research has highlighted its role in inducing oxidative stress and DNA damage.[1] The potent in vitro and in vivo activity across a range of cancer models has provided a strong rationale for its clinical development.[1] However, despite promising preclinical results, its efficacy in clinical trials has been limited, suggesting the need for further research to identify predictive biomarkers and optimal combination strategies.[4][9]

References

- 1. benchchem.com [benchchem.com]

- 2. Facebook [cancer.gov]

- 3. A phase I/II study of this compound bromide (YM155, survivin suppressor) with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. selleckchem.com [selleckchem.com]

- 7. mdpi.com [mdpi.com]

- 8. YM155, a selective survivin suppressant, inhibits tumor spread and prolongs survival in a spontaneous metastatic model of human triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

YM155: A Technical Guide to its Effects on the Inhibitor of Apoptosis (IAP) Family

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sepantronium bromide (YM155) is a potent small molecule inhibitor of survivin, a key member of the Inhibitor of Apoptosis (IAP) protein family. This technical guide provides an in-depth analysis of YM155's mechanism of action, with a particular focus on its effects on the IAP family, including survivin, X-linked inhibitor of apoptosis protein (XIAP), and cellular inhibitor of apoptosis protein 1 (cIAP1). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows to support further research and drug development efforts in oncology.

Introduction to YM155 and the IAP Family

The Inhibitor of Apoptosis (IAP) family of proteins plays a crucial role in regulating apoptosis, or programmed cell death. Overexpression of IAP proteins is a common feature in many cancers, contributing to tumor cell survival, proliferation, and resistance to therapy. Key members of this family include survivin (BIRC5), XIAP, cIAP1, and cIAP2.

YM155 (this compound bromide) was initially identified as a transcriptional suppressant of survivin. It is an imidazolium-based compound that has demonstrated potent antitumor activity in a wide range of preclinical cancer models.[1][2] Subsequent research has revealed that the effects of YM155 extend beyond survivin to other members of the IAP family, making it a molecule of significant interest in the development of novel cancer therapeutics.

Mechanism of Action: Targeting the IAP Family

Transcriptional Repression of Survivin

The primary and most well-characterized mechanism of YM155 is the transcriptional repression of the BIRC5 gene, which encodes for survivin. YM155 achieves this by interfering with the binding of the Sp1 transcription factor to the survivin promoter.[3][4] This disruption prevents the initiation of survivin transcription, leading to a significant reduction in both survivin mRNA and protein levels.[5]

dot

Caption: YM155-mediated inhibition of survivin transcription.

Post-Transcriptional Downregulation of XIAP and cIAP1

Beyond its effect on survivin, YM155 also induces the degradation of other key IAP members, XIAP and cIAP1. This downregulation occurs at the post-transcriptional level, as YM155 does not significantly alter the mRNA levels of XIAP or cIAP1.[6][7]

The degradation of cIAP1 is mediated through YM155-induced autoubiquitination and subsequent proteasomal degradation.[7] Interestingly, the stability of cIAP1 appears to be linked to survivin expression, with survivin potentially protecting cIAP1 from degradation.[7] The precise mechanism of XIAP degradation is less clear but is also thought to involve the ubiquitin-proteasome system.[6]

dot

Caption: YM155-induced degradation of cIAP1 and XIAP.

Cellular Consequences of IAP Inhibition by YM155

The downregulation of survivin, XIAP, and cIAP1 by YM155 has profound effects on cancer cells, primarily leading to the induction of apoptosis and autophagy.

Induction of Apoptosis

By depleting key anti-apoptotic proteins, YM155 sensitizes cancer cells to apoptosis. The reduction in survivin and XIAP levels relieves the inhibition of caspases, particularly caspase-3 and -7, leading to the execution of the apoptotic program.[8] This is a key component of YM155's cytotoxic activity.

dot

Caption: YM155-induced apoptosis signaling pathway.

Modulation of Autophagy

YM155 has also been shown to induce autophagy in various cancer cell lines.[9][10] The mechanism is linked to the downregulation of survivin and XIAP.[11] Autophagy induction is characterized by the conversion of LC3-I to LC3-II and the formation of autophagosomes. The role of autophagy in YM155-induced cell death is complex and may be cell-type dependent, potentially contributing to either cell survival or cell death.

Quantitative Data on YM155 Activity

The potency of YM155 varies across different cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values of YM155 in a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| HL-60 | Leukemia | 0.3 | [8] |

| U937 | Leukemia | 0.8 | [8] |

| UKF-NB-3 | Neuroblastoma | 0.49 | [12] |

| SK-N-AS | Neuroblastoma | 3.55 | [12] |

| CHLA-255 | Neuroblastoma | 8-9 | [1] |

| NGP | Neuroblastoma | 8-9 | [1] |

| LAN-6 | Neuroblastoma | 248 | [12] |

| GBM patient-derived | Glioblastoma | 2.3 - 12 | [2] |

| HT-1080 | Fibrosarcoma | 3.1 | [2] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the effects of YM155 on the IAP family.

Western Blot Analysis of IAP Proteins

Objective: To determine the effect of YM155 on the protein expression levels of survivin, XIAP, and cIAP1.

Protocol:

-

Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of YM155 (e.g., 0, 10, 50, 100 nM) for different time points (e.g., 24, 48, 72 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

-

Rabbit anti-survivin (1:1000)

-

Rabbit anti-XIAP (1:1000)

-

Rabbit anti-cIAP1 (1:1000)

-

Mouse anti-β-actin (1:5000) or anti-GAPDH (1:5000) as a loading control.

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Real-Time Quantitative PCR (RT-qPCR) for Survivin mRNA

Objective: To quantify the effect of YM155 on survivin mRNA expression.

Protocol:

-

Cell Treatment and RNA Extraction: Treat cells with YM155 as described for Western blotting. Extract total RNA using a commercial RNA isolation kit.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

RT-qPCR: Perform real-time PCR using a SYBR Green master mix and the following primers:

-

Human Survivin (BIRC5):

-

Forward: 5'-AGGACCACCGCATCTCTACAT-3'

-

Reverse: 5'-AAGTCTGGCTCGTTCTCAGTG-3'

-

-

Human GAPDH (loading control):

-

Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

-

Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

-

-

-

Data Analysis: Calculate the relative expression of survivin mRNA using the 2-ΔΔCt method, normalized to GAPDH expression.

Caspase-3/7 Activity Assay

Objective: To measure the induction of apoptosis by YM155 through the activation of effector caspases.

dot

Caption: Experimental workflow for Caspase-Glo® 3/7 assay.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with YM155 as described previously.

-

Assay Procedure:

-

Use a commercial Caspase-Glo® 3/7 Assay kit.

-

Equilibrate the plate and the reagent to room temperature.

-

Add the Caspase-Glo® 3/7 reagent to each well at a 1:1 ratio with the cell culture medium.

-

Mix gently on a plate shaker for 30-60 seconds.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

-

Measurement: Measure the luminescence using a plate-reading luminometer.

In Vitro Ubiquitination Assay for cIAP1

Objective: To determine if YM155 directly induces the autoubiquitination of cIAP1.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT):

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH5a)

-

Recombinant ubiquitin

-

Recombinant purified cIAP1 protein

-

YM155 at various concentrations

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analysis: Analyze the reaction products by Western blotting using an anti-cIAP1 antibody to detect the ladder of ubiquitinated cIAP1 bands.

Conclusion

YM155 is a multifaceted anti-cancer agent that exerts its effects through the targeted inhibition of the IAP family of proteins. Its primary mechanism involves the transcriptional repression of survivin, a critical regulator of cell division and apoptosis. Furthermore, YM155 induces the degradation of XIAP and cIAP1, further dismantling the cell's anti-apoptotic defenses. These actions culminate in the induction of apoptosis and modulation of autophagy, leading to cancer cell death. The potent and broad-spectrum activity of YM155 makes it a compelling candidate for further investigation, both as a monotherapy and in combination with other anti-cancer agents. The detailed protocols and data presented in this guide are intended to facilitate and inspire future research into the therapeutic potential of targeting the IAP family with novel agents like YM155.

References

- 1. mdpi.com [mdpi.com]

- 2. A cell type selective YM155 prodrug targets receptor-interacting protein kinase 2 to induce brain cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppression of survivin promoter activity by YM155 involves disruption of Sp1-DNA interaction in the survivin core promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suppression of survivin promoter activity by YM155 involves disruption of Sp1-DNA interaction in the survivin core promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Survivin selective inhibitor YM155 induce apoptosis in SK-NEP-1 Wilms tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Item - YM155 increases the degradation of survivin, EGFR, and XIAP in PANC-1 cells. - Public Library of Science - Figshare [plos.figshare.com]

- 7. Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) Stability Contributes to YM155 Resistance in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. YM155 induces caspase-8 dependent apoptosis through downregulation of survivin and Mcl-1 in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Survivin inhibitor YM155 induces mitochondrial dysfunction, autophagy, DNA damage and apoptosis in Bcl-xL silenced glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. YM155 down-regulates survivin and XIAP, modulates autophagy and induces autophagy-dependent DNA damage in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Testing of the Survivin Suppressant YM155 in a Large Panel of Drug-Resistant Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Survivin Suppressant: A Technical Guide to Sepantronium Bromide (YM155)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sepantronium bromide, also known by its developmental code YM155, is a potent, small-molecule survivin suppressant that has garnered significant interest in the field of oncology.[1] This technical guide provides a comprehensive overview of the origins, synthesis, and multifaceted mechanism of action of this compound bromide. It summarizes key preclinical and clinical data, details experimental methodologies for its evaluation, and presents visual diagrams of its core signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Discovery and Origins

This compound bromide was identified by Astellas Pharma Inc. following an extensive high-throughput screening of chemical libraries aimed at discovering inhibitors of the survivin gene promoter.[1][2] Survivin, a member of the inhibitor of apoptosis (IAP) protein family, is highly expressed in the majority of human cancers while being largely absent in normal, differentiated adult tissues.[3][4] Its overexpression is linked to tumor progression, resistance to chemotherapy, and a poor prognosis for patients, making it a compelling therapeutic target in oncology.[1][4] this compound bromide emerged from this screening as a promising imidazolium-based compound with the ability to selectively suppress survivin expression.[1][2]

Synthesis

While a detailed, step-by-step synthesis protocol for this compound bromide is proprietary and not publicly available, its chemical structure is known as 1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)-4,9-dihydro-1H-naphtho[2,3-d]imidazolium bromide.[1][2] The general synthesis approach involves the creation of an imidazolium-based core structure which then undergoes specific substitutions. This likely involves a multi-step process that begins with the formation of a naphthoquinone-imidazole intermediate, followed by the quaternization of the imidazole (B134444) nitrogen to yield the final active compound.[1]

Mechanism of Action

Initially, this compound bromide was characterized as a transcriptional suppressor of the survivin gene.[5] Its mode of action was thought to be mediated through the 2-Kb promoter region of the survivin gene.[2] This suppression leads to a reduction in both survivin mRNA and protein levels, which in turn inhibits the anti-apoptotic activity of survivin and promotes programmed cell death (apoptosis) in cancer cells.[4][5][6]

However, more recent research has uncovered a more complex mechanism of action. It has been demonstrated that this compound bromide induces the generation of reactive oxygen species (ROS) within the mitochondria.[5][7] This oxidative stress is now considered a primary mode of action, with the suppression of survivin and resultant DNA damage being secondary effects that contribute to the compound's cytotoxic and pro-apoptotic effects.[7]

Efficacy of this compound Bromide

The anti-cancer activity of this compound bromide has been extensively evaluated in both in vitro and in vivo models across a wide range of cancer types.

In Vitro Efficacy

This compound bromide demonstrates potent cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| HeLa-SURP-luc | Cervical Cancer | 0.54 |

| PC-3 | Prostate Cancer | 2.3 - 11 |

| PPC-1 | Prostate Cancer | 2.3 - 11 |

| DU145 | Prostate Cancer | 2.3 - 11 |

| TSU-Pr1 | Prostate Cancer | 2.3 - 11 |

| 22Rv1 | Prostate Cancer | 2.3 - 11 |

| SK-MEL-5 | Melanoma | 2.3 - 11 |

| A375 | Melanoma | 2.3 - 11 |

| AML Cell Lines (Paediatric) | Acute Myeloid Leukaemia | 38 (median) |

Data sourced from multiple preclinical studies.[1][8][9]

In Vivo Efficacy

Preclinical studies utilizing xenograft models, where human cancer cells are implanted into immunodeficient mice, have shown significant anti-tumor activity of this compound bromide.

| Cancer Type | Xenograft Model | Dosage | Outcome |

| Prostate Cancer | PC-3 s.c. xenograft | 3 and 10 mg/kg | Complete tumor growth inhibition |

| Prostate Cancer | PC-3 orthotopic xenograft | 5 mg/kg | 80% Tumor Growth Inhibition (TGI) |

| Non-Small-Cell Lung Cancer | H460 or Calu6 xenografts | Not specified | Significant antitumor activity in combination with γ-radiation |

Data sourced from in vivo preclinical evaluations.[8]

Clinical Trials

This compound bromide has advanced to Phase I and II clinical trials for various malignancies, both as a monotherapy and in combination with standard chemotherapy agents.[6]

| Trial Phase | Cancer Type | Treatment | Key Findings |

| Phase II | Advanced Non-Small-Cell Lung Cancer (NSCLC), refractory | Monotherapy (4.8 mg/m²/day) | Modest single-agent activity; Objective Response Rate (ORR) of 5.4%; Disease Control Rate of 43.2%.[10][11] |

| Phase II | Metastatic Melanoma | Monotherapy (4.8 mg/m²/day) | Promising activity in first-line treatment with objective responses and disease stabilization.[12] |

| Phase I/II | Advanced NSCLC, treatment-naïve | Combination with Carboplatin (B1684641) and Paclitaxel (B517696) | Favorable safety profile but did not demonstrate an improvement in response rate over standard chemotherapy.[13] |

Experimental Protocols

The following are generalized methodologies for key experiments used in the evaluation of this compound bromide.

Cell Viability Assessment (Sulforhodamine B Assay)

This assay is used to determine the cytotoxic effects of this compound bromide on cancer cell lines.

-

Cell Seeding : Cancer cells are seeded in 96-well plates at a density of 5,000-40,000 cells per well and incubated overnight.[5][8]

-

Drug Treatment : this compound bromide, typically dissolved in DMSO, is added to the cells in a range of concentrations.[5][8] A vehicle control (DMSO without the drug) is also included. The cells are then incubated for 48 hours.[5][8]

-

Cell Fixation : The cells are fixed with trichloroacetic acid (TCA).

-

Staining : The fixed cells are stained with Sulforhodamine B dye.

-

Measurement : The bound dye is solubilized, and the absorbance is read on a plate reader to determine cell viability relative to the control.

Western Blot for Survivin Expression

This technique is used to measure the levels of survivin protein in cells following treatment with this compound bromide.

-

Cell Treatment and Lysis : Cells are treated with the desired concentrations of this compound bromide for 24-72 hours.[14] Subsequently, the cells are lysed in an ice-cold lysis buffer.[14]

-

Protein Quantification : The total protein concentration in the lysates is determined using a BCA assay.[14]

-

SDS-PAGE and Protein Transfer : Equal amounts of protein (typically 20-30 µg) are loaded onto an SDS-PAGE gel to separate the proteins by size.[14] The separated proteins are then transferred to a PVDF or nitrocellulose membrane.[14]

-

Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to survivin.[14] Following this, the membrane is incubated with a HRP-conjugated secondary antibody.[14]

-

Detection : A chemiluminescent substrate is added to the membrane, and the signal is captured using an imaging system.[14] The membrane is often stripped and re-probed with an antibody for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across samples.[14]

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis in cells treated with this compound bromide.

-

Cell Treatment and Harvesting : Cells are treated with various concentrations of this compound bromide for a specified time (e.g., 48 hours).[14] Both adherent and floating cells are collected.

-

Staining : The harvested cells are washed and then stained with Annexin V (conjugated to a fluorophore like FITC) and a viability dye such as Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.

-

Flow Cytometry Analysis : The stained cells are analyzed using a flow cytometer. The data allows for the quantification of viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound bromide (YM155) represents a significant advancement in the targeted therapy of cancer through the suppression of the key anti-apoptotic protein, survivin. Its discovery through high-throughput screening and subsequent elucidation of a complex mechanism of action involving ROS generation underscore the evolution of our understanding of this compound. While it has shown promise in preclinical models and some clinical trials, further research is warranted to optimize its therapeutic potential, possibly in combination with other agents, for the treatment of various cancers.

References

- 1. benchchem.com [benchchem.com]

- 2. A phase I/II study of this compound bromide (YM155, survivin suppressor) with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Facebook [cancer.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound Bromide | C20H19BrN4O3 | CID 11178236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Targeting survivin with YM155 (this compound Bromide): a novel therapeutic strategy for paediatric acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multicenter phase II trial of YM155, a small-molecule suppressor of survivin, in patients with advanced, refractory, non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. A phase I/II study of this compound bromide (YM155, survivin suppressor) with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Impact of Sepantronium (YM155) on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sepantronium bromide (YM155) is a potent anti-cancer agent initially identified as a survivin suppressant. However, extensive research has revealed a multifaceted mechanism of action that profoundly impacts cell cycle progression through various pathways. This technical guide provides an in-depth analysis of this compound's effects on the cell cycle, focusing on its role in inducing DNA damage, activating the DNA damage response (DDR), and ultimately leading to cell cycle arrest and apoptosis. This document summarizes key quantitative data, provides detailed experimental protocols for assessing the compound's activity, and visualizes the core signaling pathways involved.

Core Mechanisms of Action

This compound's impact on the cell cycle is not solely dependent on its ability to suppress survivin. A significant body of evidence points to its function as a DNA-damaging agent, which in turn activates robust checkpoint signaling, leading to cell cycle arrest.[1][2][3][4][5]

-

Induction of DNA Damage: The primary mode of action for this compound in many cancer types is the induction of DNA double-strand breaks (DSBs).[3][4] This genotoxic effect is largely attributed to two main mechanisms:

-

Generation of Reactive Oxygen Species (ROS): this compound can undergo redox cycling, leading to the production of ROS that cause oxidative DNA damage.[1][6]

-

Topoisomerase Inhibition: this compound has been shown to inhibit the enzymatic activity of topoisomerase IIα, an enzyme critical for resolving DNA tangles during replication and transcription.[7] Inhibition of this enzyme leads to the accumulation of DSBs.

-

-

Activation of the DNA Damage Response (DDR): The DNA damage induced by this compound triggers a canonical DDR pathway. This involves the activation of the apical kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn phosphorylate and activate their downstream checkpoint kinases, Chk2 and Chk1, respectively.[3][5][8][9][10][11] This signaling cascade leads to the phosphorylation of various effector proteins that halt cell cycle progression to allow for DNA repair or, if the damage is too severe, trigger apoptosis.[3][4]

-

Survivin Suppression: While not always the primary cytotoxic mechanism, this compound does suppress the expression of survivin (BIRC5) at both the mRNA and protein levels.[7] Survivin is an inhibitor of apoptosis (IAP) protein that is typically overexpressed in cancer cells and plays a role in regulating mitosis and apoptosis.[12] Its downregulation can lower the threshold for apoptosis and may contribute to the overall anti-tumor activity of this compound.

Quantitative Data on this compound's Efficacy and Cell Cycle Impact

The following tables summarize the quantitative data on the efficacy of this compound across various cancer cell lines and its specific effects on cell cycle phase distribution.

Table 1: IC50 Values of this compound (YM155) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| CHLA-255 | Neuroblastoma | 8 |

| NGP | Neuroblastoma | 9 |

| SK-N-AS | Neuroblastoma | 3.55 |

| UKF-NB-3 | Neuroblastoma | 0.49 |

| LAN-6 | Neuroblastoma | 248 |

| SK-N-SH | Neuroblastoma | 75 |

| A2780 | Ovarian Cancer | 3.73 |

| A2780/Taxol | Ovarian Cancer (Taxol-resistant) | 321.31 |

| MCF-7 | Breast Cancer | 40 |

| MDA-MB-231 | Breast Cancer | 50 |

| Cal-51 | Breast Cancer | 70 |

This table presents a selection of published IC50 values to illustrate the range of this compound's potency. Values can vary based on experimental conditions and duration of treatment.[7][12][13][14]

Table 2: Effect of this compound (YM155) on Cell Cycle Phase Distribution

| Cell Line | Cancer Type | Treatment | % G0/G1 | % S | % G2/M |

| SH-SY5Y | Neuroblastoma | Control | 55 | 30 | 15 |

| 5 µM YM155 (16h) | 65 | 20 | 15 | ||

| KYSE410 | Esophageal Squamous Cell Carcinoma | Control | 60 | 25 | 15 |

| YM155 (12h) | Decreased | Increased | - | ||

| KYSE150 | Esophageal Squamous Cell Carcinoma | Control | 55 | 30 | 15 |

| YM155 (12h) | Decreased | Increased | - | ||

| A2780 | Ovarian Cancer | Control | 58 | 28 | 14 |

| 10 nM YM155 (48h) | 68 | 20 | 12 | ||

| 20 nM YM155 (48h) | 75 | 15 | 10 | ||

| A2780/Taxol | Ovarian Cancer (Taxol-resistant) | Control | 55 | 30 | 15 |

| 100 nM YM155 (48h) | 65 | 22 | 13 | ||

| 200 nM YM155 (48h) | 72 | 18 | 10 |

Data is compiled and approximated from published studies. Specific percentages can vary. The trend of G0/G1 or S phase arrest is a consistent finding.[2][7][14]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its analysis.

Caption: Overview of this compound's multifaceted mechanism of action.

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. YM155, a survivin suppressant, triggers PARP-dependent cell death (parthanatos) and inhibits esophageal squamous-cell carcinoma xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a DNA damaging agent that synergizes with PLK1 inhibitor volasertib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of Sepatronium Bromide (YM-155) on DNA Double-Strand Breaks Repair in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ym155 Induces Oxidative Stress-Mediated DNA Damage and Cell Cycle Arrest, and Causes Programmed Cell Death in Anaplastic Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Trial Watch: Targeting ATM–CHK2 and ATR–CHK1 pathways for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. YM155 potently triggers cell death in breast cancer cells through an autophagy-NF-kB network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Testing of the Survivin Suppressant YM155 in a Large Panel of Drug-Resistant Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. YM155 enhances docetaxel efficacy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the In Vitro Efficacy of YM155: A Technical Guide for Researchers

An In-depth Examination of the Preclinical In Vitro Activities of the Survivin Inhibitor YM155 (Sepantronium Bromide) for Cancer Research and Drug Development Professionals.

This technical guide provides a comprehensive overview of the early-stage in vitro studies of YM155 (this compound Bromide), a potent small-molecule inhibitor of survivin. Initially identified for its ability to suppress the expression of the anti-apoptotic protein survivin, subsequent research has revealed a multifaceted mechanism of action, including the induction of DNA damage and the generation of reactive oxygen species.[1] This document synthesizes key quantitative data, details experimental protocols, and visualizes the intricate signaling pathways modulated by YM155, offering a valuable resource for researchers in oncology and drug development.

Quantitative Analysis of YM155's In Vitro Activity

The cytotoxic and anti-proliferative effects of YM155 have been extensively documented across a diverse range of human cancer cell lines. This section presents a consolidated summary of its potency, its impact on apoptosis, and its influence on cell cycle progression.

Cell Viability and IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. YM155 has demonstrated potent activity in the nanomolar range across various cancer types. The following table summarizes the IC50 values reported in several in vitro studies.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Neuroblastoma | |||

| SH-SY5Y | Neuroblastoma | ~5 (72h) | [2] |

| NGP | Neuroblastoma | ~9 (72h) | [2] |

| CHLA-255 | Neuroblastoma | 8 (72h) | [2] |

| LAN-5 | Neuroblastoma | 212 (72h) | [2] |

| UKF-NB-3 | Neuroblastoma | 0.49 | [3] |

| UKF-NB-6 | Neuroblastoma | 0.65 | [3] |

| Multiple Myeloma | |||

| KMS12 | Multiple Myeloma | 6.7 | [4] |

| KMS11 | Multiple Myeloma | 2.6 | [4] |

| U266 | Multiple Myeloma | 1.9 | [4] |

| AMO-1 | Multiple Myeloma | 2.5 - 15 | [5] |

| MM.1S | Multiple Myeloma | 2.5 - 15 | [5] |

| RPMI-8226 | Multiple Myeloma | 2.5 - 15 | [5] |